N-(3-Chlorophenyl)pyrrolidin-1-amine
Description
Properties
CAS No. |
189185-44-2 |
|---|---|
Molecular Formula |
C10H13ClN2 |
Molecular Weight |
196.67 g/mol |
IUPAC Name |
N-(3-chlorophenyl)pyrrolidin-1-amine |
InChI |
InChI=1S/C10H13ClN2/c11-9-4-3-5-10(8-9)12-13-6-1-2-7-13/h3-5,8,12H,1-2,6-7H2 |
InChI Key |
VRDAUTTUDRCLJD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorophenyl)pyrrolidin-1-amine typically involves the reaction of 3-chloroaniline with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-Chlorophenyl)pyrrolidin-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Nucleophiles like NaOH, NH3 in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of N-(3-chlorophenyl)pyrrolidin-1-one.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of N-(3-substituted phenyl)pyrrolidin-1-amine derivatives.
Scientific Research Applications
N-(3-Chlorophenyl)pyrrolidin-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of N-(3-Chlorophenyl)pyrrolidin-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Modifications
N-(3-Chlorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine
- Structure : Replaces pyrrolidine with a pyrazolo-pyridine scaffold.
- Properties : Exhibits higher aromaticity and rigidity compared to pyrrolidine. Safety data indicate stringent handling requirements (e.g., PPE for skin/eye protection) due to toxicity risks .
N-(3-Chlorophenyl)isoquinolin-1-amine (Compound 21)
- Structure: Features an isoquinoline core instead of pyrrolidine.
- Properties : Higher molecular weight (255.2 g/mol) and polarity, as evidenced by LCMS retention time (RT = 0.787 min) .
- Synthesis: Prepared via Buchwald–Hartwig cross-coupling, a method adaptable to pyrrolidine analogs for introducing amino groups.
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
Chlorophenyl Substituent Variations
(S)-N-(2-(4-Chlorophenyl)but-3-en-1-ylidene)pyrrolidin-1-amine
- Structure : Contains a para-chlorophenyl group and an unsaturated butenylidene chain.
- Synthesis : Microwave-assisted Buchwald–Hartwig coupling with Sc(OTf)₃ catalysis, achieving 79% yield and high enantiomeric excess (98% ee) .
- Electronic Effects : The para-chloro position may enhance electron-withdrawing effects compared to meta-substitution, altering reactivity in asymmetric catalysis.
Functional Group and Application Comparisons
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